molecular formula C19H22FN3O2 B2739085 N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2379994-36-0

N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B2739085
CAS No.: 2379994-36-0
M. Wt: 343.402
InChI Key: URZRKQPPQMNHPS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinyl Group: The 3-methylpyridin-2-yl group can be attached through an etherification reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
  • N-(4-Bromophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
  • N-(4-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-3-2-10-21-18(14)25-13-15-8-11-23(12-9-15)19(24)22-17-6-4-16(20)5-7-17/h2-7,10,15H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZRKQPPQMNHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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